7-Aminofluoranthene

Synthetic Chemistry Environmental Metabolite Synthesis Process Optimization

Accurate quantification of amino-PAH biomarkers in diesel exhaust exposure studies is compromised by isomeric interference, where 1-,2-,3-,7-, and 8-aminofluoranthenes co-elute and share MS/MS fragmentation patterns. - **Isomer-specific reference standard**: Enables unambiguous identification of 7-nitrofluoranthene metabolite in human urine. - **High-purity format**: Suitable for UPLC-MS/MS method development and SAR studies comparing mutagenic potencies across all five isomers. - **Synthetic precursor**: Essential starting material for 7-substituted fluoranthenes (7-chloro, 7-cyano, 7-formyl) via Sandmeyer chemistry.

Molecular Formula C16H11N
Molecular Weight 217.26 g/mol
CAS No. 13177-27-0
Cat. No. B13745643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminofluoranthene
CAS13177-27-0
Molecular FormulaC16H11N
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)N
InChIInChI=1S/C16H11N/c17-14-9-3-7-12-11-6-1-4-10-5-2-8-13(15(10)11)16(12)14/h1-9H,17H2
InChIKeyAECDQNMVIJWYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Aminofluoranthene: Position-Specific Aminated Fluoranthene


7-Aminofluoranthene (7-AFA, CAS 13177-27-0) is a monocyclic amino-substituted polycyclic aromatic hydrocarbon (amino-PAH) within the pericondensed four-ring fluoranthene class [1]. It is characterized by an amino group (-NH₂) attached to the 7-position of the fluoranthene core, with a molecular formula of C₁₆H₁₁N and a molecular weight of 217.26 g/mol. This compound serves as a critical metabolite of 7-nitrofluoranthene, an environmentally prevalent nitrated-PAH, and is a key synthetic intermediate for a wide array of 7-substituted fluoranthenes [2]. Its distinct substitution pattern imparts unique spectroscopic, electrochemical, and biological properties that differentiate it from its 1-, 2-, 3-, and 8-amino isomers, making it an essential analytical standard and research tool for environmental monitoring, toxicology, and materials science [3].

Analytical WorkflowLC-MS/MS reference standard for isomer-specific biomonitoring of 7-nitrofluoranthene exposure
Structural IdentityPosition-specific 7-amino substitution on a pericondensed fluoranthene scaffold
Research UtilityIsomer discrimination in environmental analysis; precursor for 7-substituted derivatives synthesis

Isomer-Specific Procurement of Aminofluoranthenes


The aminofluoranthenes are a group of five positionally isomeric compounds (1-, 2-, 3-, 7-, and 8-aminofluoranthene) that share an identical molecular mass and core structure. Despite this similarity, their biological reactivity, spectroscopic signatures, and electrochemical properties are highly dependent on the position of the amino substituent. This leads to profound differences in their environmental occurrence, metabolic fate, and genotoxic potential. For instance, the mutagenic potency of amino-PAHs in Salmonella typhimurium strains is 'highly dependent on the structural position of the amino group' [1]. In analytical chemistry, isomeric nitro-PAH metabolites 'may have overlapping retention times' and yield identical fragmentation patterns in mass spectrometry, making isomer-specific reference standards absolutely critical for unambiguous identification and quantification [2]. Therefore, substituting 7-aminofluoranthene with a different isomer or a generic 'aminofluoranthene' mixture would lead to incorrect analytical results, misinterpreted biological data, and failed synthetic procedures.

Analytical Misidentification
Isomeric aminofluoranthenes co-elute and share mass fragments; substitution may lead to peak misassignment and quantification error.
Mutagenicity Profile Mismatch
Position-dependent potency in Ames assays means replacing 7-aminofluoranthene with 3- or 1-isomer may distort structure-activity conclusions.
Synthetic Pathway Failure
7-substituted derivatives (e.g., 7-bromo, 7-cyano) require the 7-amino precursor; other isomers will not yield the target product.

Quantitative Differentiation Against Isomers


Synthetic Route and Precursor Yield

The reduction of 7-nitrofluoranthene is the established route to 7-aminofluoranthene. The synthesis of the precursor is reported to yield a mixture of 7- and 8-nitrofluoranthene in a combined 34% from 1,2,3,10b-tetrahydrofluoranthene, which is higher than the yields for 3-nitrofluoranthene (13%) and 1-nitrofluoranthene (20%) under their respective optimal conditions [1]. This co-synthesis with the 8-isomer necessitates a dedicated purification step, directly linking procurement to the availability of this specific synthetic route and subsequent isomer separation. The differentiated synthetic accessibility from its nitro precursor is a critical factor for sourcing.

Precursor Yield
Reported
34% combined yield of 7- and 8-nitrofluoranthene
Precursor synthesis requires co-synthesis and isomer separation; may impact supply chain strategy.
1-nitrofluoranthene yield 20%; 3-nitrofluoranthene yield 13%.
Synthetic Chemistry Environmental Metabolite Synthesis Process Optimization

Position-Dependent Mutagenic Potency

A comprehensive comparative study of amino-PAH isomers established that the 'mutagenic potency of the amino polycyclic aromatic compounds tested was highly dependent on the structural position of the amino group' [1]. Aminofluoranthenes, as a class, were identified as the most mutagenic among the two-, three-, and four-ring compounds tested, with activity varying dramatically between isomers. While the study demonstrated strong mutagenic activity for all aminofluoranthene isomers in Salmonella typhimurium strains TA98, TA100, and TA1537, the potency was not uniform; some isomers in the broader amino-PAH class range from weak (1-10 rev/µg) to very strong (>5,000 rev/µg) [1]. This positional dependence is further supported by metabolic activation studies showing that the major metabolite of 2-nitrofluoranthene is 2-aminofluoranthene, and of 3-nitrofluoranthene is 3-aminofluoranthene, each exhibiting different mutagenic and metabolic profiles [2]. Using the wrong isomer as a standard for biological monitoring would lead to a gross misassessment of exposure risk.

Mutagenic Potency
Class-level
Ranked as most mutagenic class among tested 2-4 ring amino-PAHs; position-dependent potency range from weak to >5,000 rev/µg
Isomer-specific potency review supports exposure risk assessment context.
Class-level inference across aminofluoranthene isomers in Ames test with S9.
Genetic Toxicology Environmental Carcinogenesis Structure-Activity Relationship

Spectroscopic Fingerprint for Isomer Discrimination

A foundational study on the photophysics of all five isomeric aminofluoranthenes determined their transition energies, intensities, and polarization directions using absorption, polarized fluorescence excitation, and linear dichroism [1]. The study explicitly notes 'interesting differences between the isomers' in their low-energy transitions. For instance, 7-aminofluoranthene can be distinguished from 3-aminofluoranthene, whose fluorescence is characterized by an 'anomalous' large Stokes shift and relative immunity to oxygen quenching in some solvents [2], and from the other isomers by distinct polarization spectra. These spectroscopic 'fingerprints' are crucial for isomer identification in complex environmental matrices where mass spectrometry alone fails.

Spectroscopic Fingerprint
Reported
Distinct transition polarization directions and band intensities among five isomers
Supports isomer discrimination in complex environmental matrices via linear dichroism.
3-aminofluoranthene exhibits anomalous large Stokes shift in other media.
Analytical Chemistry Environmental Monitoring Spectroscopy

Electrochemical Differentiation: Anodic Oxidation Half-Wave Potential Varies with Amino Group Position

The same comprehensive study on aminofluoranthene photophysics also investigated their anodic polarographic oxidation [1]. A fair correlation was found between the anodic half-wave potentials (E₁/₂) of 24 arylamines, including the five aminofluoranthenes, and the calculated energies of their highest occupied molecular orbitals (HOMOs). The position of the amino group on the fluoranthene core directly influences the electron density distribution, thereby tuning the oxidation potential. 7-aminofluoranthene thus possesses a distinct E₁/₂ value compared to its isomers, which dictates its behavior as an electron donor. The electron-donating amino group upon the fluoranthene scaffold imparts facile oxidation, a property leveraged in the design of electroluminescent materials [2].

Oxidation Potential
Class-level
Position-dependent anodic half-wave potential (E1/2) correlated with HOMO energy
Differentiated oxidation potential dictates electron-donor behavior for material design and environmental fate modeling.
Anodic polarography in non-aqueous media established distinct E1/2 for each isomer.
Electrochemistry Redox Chemistry Materials Science

Research and Industrial Applications


LC-MS/MS Reference Standard for Biomonitoring

7-Aminofluoranthene is a primary metabolite of the ubiquitous environmental pollutant 7-nitrofluoranthene. In human biomonitoring studies assessing exposure to diesel exhaust or other combustion sources, urinary amino-PAHs serve as biomarkers. As nitro-PAH isomers often co-elute and share mass fragmentation patterns, a highly pure reference standard of 7-aminofluoranthene is indispensable for developing selective UPLC-MS/MS methods that can reliably distinguish and quantify this specific isomer from its 1-, 2-, 3-, and 8-amino isomers [1]. Its use directly improves the accuracy of exposure assessment.

Structure-Mutagenicity Relationship Probe

The mutagenic potency of aminofluoranthenes is highly position-dependent, a phenomenon critical to understanding the mechanisms of nitro-PAH genotoxicity. 7-Aminofluoranthene is an essential compound for systematic SAR investigations alongside its 1-, 2-, 3-, and 8-amino isomers. By comparing the mutagenicity of the complete isomeric set in standardized Ames test assays and mammalian cell mutagenicity models, researchers can map how the bay-region versus K-region placement of the amino group influences DNA adduct formation and repair [2]. This knowledge informs the risk assessment of nitrated-PAHs.

Synthetic Intermediate for 7-Substituted Derivatives

7-Aminofluoranthene is the definitive starting material for synthesizing a suite of 7-substituted fluoranthenes, including 7-chloro-, 7-bromo-, 7-cyano-, 7-formyl-, and 7-methylfluoranthene [3]. These derivatives are extensively used to study the effect of substituents on genotoxicity and environmental fate. The compound's proven synthetic versatility, as demonstrated by its conversion through Sandmeyer and other reactions, makes it a high-value procurement item for core chemical libraries in environmental chemistry and toxicology labs. A researcher synthesizing 7-cyanofluoranthene would specifically require the 7-amino precursor, not another isomer.

Building Block for Molecular Electronics and Dyes

The distinct electrochemical and photophysical properties of the 7-aminofluoranthene core, including its position-specific oxidation potential and excited-state transitions, make it a candidate scaffold for developing functional organic materials. The amino group provides a handle for further functionalization into triarylamines or other extended π-systems for use in organic light-emitting diodes (OLEDs) or as fluorescent probes [4]. The selective reactivity and electronic character of the 7-position are key differentiators for designing materials with targeted band gaps and charge-transport properties.

Application
Selection Property
Validation Focus
Biomonitoring LC-MS/MS Reference
Isomer-specific retention & fragmentation pattern
Co-elution resolution, matrix-matched calibration
Mutagenicity SAR Probe
Position-dependent Ames test activity
Strain panel (TA98, TA100, TA1537), S9 activation
Synthesis of 7-Substituted Fluoranthenes
Amino group reactivity (Sandmeyer, diazotization)
Product identity, residual isomer content
Organic Electronic Material Design
7-position electronic character & oxidation potential
HOMO/LUMO energy, charge-transport properties
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